Ethyl 3-methoxy-2-methylazetidine-3-carboxylate
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Overview
Description
Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is a chemical compound with a unique structure that includes an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methoxy-2-methylazetidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino ester, in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of industrial solvents and catalysts to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-2-methylazetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 3-methoxy-2-methylazetidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 3-methoxy-2-methylazetidine-3-carboxylate involves its interaction with molecular targets in biological systems. The azetidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methoxy-2-methylazetidine-3-carboxylate: shares structural similarities with other azetidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the azetidine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 3-methoxy-2-methylazetidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-4-12-7(10)8(11-3)5-9-6(8)2/h6,9H,4-5H2,1-3H3 |
InChI Key |
NSBWUFKFDRSOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNC1C)OC |
Origin of Product |
United States |
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